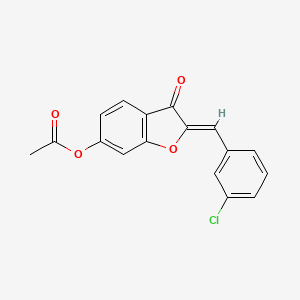

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

The compound “(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a heterocyclic aurone derivative featuring a benzofuran scaffold substituted with a 3-chlorobenzylidene group at the C2 position and an acetate moiety at C4. Aurones, characterized by their (Z)-configured exocyclic double bond and α,β-unsaturated ketone system, are structurally related to flavonoids and exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-10(19)21-13-5-6-14-15(9-13)22-16(17(14)20)8-11-3-2-4-12(18)7-11/h2-9H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHFEURMWQBPL-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H13ClO3

- Molecular Weight : 300.73 g/mol

Research has indicated that this compound exhibits various biological activities through multiple mechanisms:

-

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :

- A study highlighted its role as a potent inhibitor of GSK-3β, a target implicated in several diseases such as Alzheimer's and cancer. The compound demonstrated an IC50 value of 1.6 μM against GSK-3β, indicating strong inhibitory potential .

- In neuroblastoma N2a cells, treatment with the compound led to a significant increase in GSK-3β Ser9 phosphorylation levels, confirming its inhibitory activity .

-

Antioxidant Activity :

- Compounds with similar structures have been noted for their antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives:

- Neuroprotective Effects :

- Cancer Research :

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of “(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” with key analogs, focusing on structural features, biological activity, and mechanistic insights.

Key Findings

Substituent Effects on Bioactivity: The 3-chlorobenzylidene group in the target compound likely enhances tubulin binding affinity compared to non-halogenated analogs, as seen in aurone 5a (IC₅₀ <100 nM), which shares a similar halogenated substituent . Replacement of the benzylidene group with pyridinyl (as in 5b) introduces hydrogen-bonding capability, further lowering IC₅₀ values in prostate cancer models .

Role of the Acetate Moiety :

- The C6 acetate group in the target compound and analog A3 improves solubility and metabolic stability compared to hydroxylated derivatives, which are prone to glucuronidation .

Tubulin Polymerization Inhibition :

- Aurones like 5a disrupt microtubule dynamics by binding to the colchicine site on tubulin, confirmed via molecular docking and LC-ESI-MS/MS studies. The target compound is hypothesized to act similarly due to structural homology .

Mechanistic Divergence from Flavonoids

While flavonoids (e.g., quercetin) exhibit antioxidant activity, aurones like the target compound prioritize tubulin destabilization over redox modulation. This specificity correlates with their nanomolar potency in leukemia and solid tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.